molecular formula C14H16N4O3 B2624132 ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901723-78-2

ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2624132
CAS No.: 901723-78-2
M. Wt: 288.307
InChI Key: RMKVQJZBXWSJAL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, J = 7.1 Hz) : Methyl protons of the ethyl ester (-OCH₂CH₃).
  • δ 4.32 (q, 2H, J = 7.1 Hz) : Methylene protons of the ethyl ester (-OCH₂CH₃).
  • δ 4.87 (s, 2H) : Methylene bridge (-CH₂-) linking the triazole and carbamoyl groups.
  • δ 6.90–7.25 (m, 4H) : Aromatic protons of the 2-methylphenyl group.
  • δ 2.42 (s, 3H) : Methyl group on the 2-methylphenyl ring.
  • δ 8.50 (s, 1H) : Proton on the triazole ring (C4-H).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 14.1 : Methyl carbon of the ethyl ester.
  • δ 61.5 : Methylene carbon of the ethyl ester.
  • δ 53.8 : Methylene bridge carbon (-CH₂-).
  • δ 165.4 and 160.2 : Carbonyl carbons (ester and carbamoyl, respectively).
  • δ 121.5–137.8 : Aromatic carbons of the 2-methylphenyl group.
  • δ 20.9 : Methyl carbon on the 2-methylphenyl ring.

Infrared (IR) Absorption Characteristics

The IR spectrum (KBr pellet, cm⁻¹) reveals:

  • 1735 : Strong stretching vibration of the ester carbonyl (C=O).
  • 1680 : Carbamoyl carbonyl (C=O) stretch.
  • 1540–1600 : Aromatic C=C bending vibrations.
  • 1245 : C-O ester asymmetric stretching.
  • 1170 : N-H bending (carbamoyl group).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry (positive mode) shows:

  • [M + H]⁺ at m/z 301.1, consistent with the molecular formula C₁₅H₁₇N₄O₃⁺.
  • Major fragments:
    • m/z 256.0: Loss of the ethyl group (-CH₂CH₃, 45 Da).
    • m/z 199.1: Cleavage of the carbamoyl methylene bridge (-CH₂CONH-).
    • m/z 134.0*: 2-methylphenyl ion ([C₇H₇]⁺).

Properties

IUPAC Name

ethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-14(20)12-8-18(17-16-12)9-13(19)15-11-7-5-4-6-10(11)2/h4-8H,3,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKVQJZBXWSJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes. This method is favored for its high yield and selectivity . The reaction conditions often include the use of copper(I) catalysts and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural Modifications at Position 1 of the Triazole Core

The substituent at position 1 significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 1 Key Features Biological Activity/Notes
Target Compound [(2-Methylphenyl)carbamoyl]methyl Carbamoyl group enhances polarity; 2-methylphenyl balances lipophilicity. No direct activity data; structural analogs suggest potential for cancer cell inhibition .
Ethyl 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate 3-Methoxyphenylmethyl Methoxy group increases electron density and solubility. Not reported; methoxy groups often improve metabolic stability.
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methylbenzyl Simple benzyl group; higher lipophilicity. Used in organic synthesis; no specific biological data.
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate p-Nitrophenyl Nitro group is strongly electron-withdrawing; may enhance reactivity. Intermediate in hydrazide synthesis; nitro groups can confer cytotoxicity .
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Fluorine atoms increase electronegativity and metabolic stability. USP-related compound; fluorinated analogs often show improved pharmacokinetics .
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate 2-Oxo-2-(phenylamino)ethyl (urea-like) Urea moiety enhances hydrogen bonding; phenylamino adds bulk. Inhibited NCI-H522 lung cancer cells (69.8% growth inhibition) .

Impact of Substituents on Properties

  • Polarity/Solubility : Carbamoyl and urea groups (target compound and ) improve aqueous solubility compared to benzyl or aryl substituents. Methoxy () and fluorine () substituents further modulate solubility via electronic effects.
  • Lipophilicity : Benzyl () and difluorobenzyl () groups increase logP values, favoring membrane permeability. The target compound’s 2-methylphenyl-carbamoyl balance may optimize bioavailability.
  • Biological Activity: Urea-containing analogs () show notable antiproliferative effects, suggesting the carbamoyl group in the target compound could similarly interact with cellular targets. Fluorinated derivatives () are prioritized for stability in drug development.

Biological Activity

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 901723-78-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol
  • Structure : The compound features a triazole ring that is substituted with an ethyl ester and a carbamoyl group.

Triazoles are known for their ability to inhibit specific enzymes and pathways within biological systems. This compound acts primarily through the inhibition of cytochrome P450 enzymes, which are crucial for various metabolic processes in organisms. This inhibition can lead to significant alterations in drug metabolism and the biosynthesis of sterols and other compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including this compound. For example, a study investigating various triazole-containing hybrids demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) with IC50 values ranging from 12.22 to 55.57 µM depending on the specific structure of the derivative .

Cell Line IC50 Value (µM) Compound
HepG-212.224-Aminophenyl derivative
HCT-11614.164-Aminophenyl derivative
MCF-714.644-Aminophenyl derivative

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance or reduce cytotoxic effects depending on their electronic and steric properties .

Case Study 1: Anticancer Efficacy

A notable case study focused on a series of triazole derivatives similar to this compound assessed their anticancer efficacy in vitro. The study reported that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of various triazoles on cytochrome P450 enzymes. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in modulating drug metabolism .

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